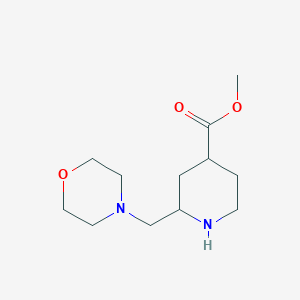

Methyl 2-(morpholinomethyl)piperidine-4-carboxylate

Description

Properties

Molecular Formula |

C12H22N2O3 |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

methyl 2-(morpholin-4-ylmethyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C12H22N2O3/c1-16-12(15)10-2-3-13-11(8-10)9-14-4-6-17-7-5-14/h10-11,13H,2-9H2,1H3 |

InChI Key |

DGMCSUSCCSRTAI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCNC(C1)CN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(morpholinomethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with morpholine and methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholinomethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

The compound's structure indicates it may interact with various biological targets, including enzymes and receptors. Compounds containing piperidine and morpholine moieties are often associated with diverse pharmacological effects. Notably, methyl 2-(morpholinomethyl)piperidine-4-carboxylate could serve as a lead molecule in the development of new therapeutic agents for conditions such as:

- Antimicrobial Agents : Research has indicated that similar compounds exhibit antibacterial properties. The structural components may enhance binding affinity to bacterial topoisomerases, which are critical for DNA replication and transcription .

- Antimalarial Activity : Derivatives of morpholine have shown promise in antimalarial drug discovery. Studies involving structurally related compounds have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria .

- Anticancer Research : The compound's potential as an anticancer agent is being explored through its ability to inhibit specific cancer cell lines. Its structural analogs have demonstrated cytotoxic effects, making it a candidate for further investigation in cancer therapy .

Synthetic Chemistry Applications

Synthesis Methods

this compound can be synthesized through various methods, including:

- Direct Alkylation : Utilizing piperidine derivatives and morpholine under controlled conditions to form the desired compound.

- Esterification Reactions : Employing carboxylic acids and alcohols to synthesize esters, which can then be modified further for enhanced biological activity.

The biological activity of this compound can be inferred from its structural components:

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various biological targets, which is essential for understanding its pharmacodynamics and pharmacokinetics.

- In Vitro Assays : Preliminary assays have indicated that compounds with similar structures can inhibit growth in bacterial strains and show activity against cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl 2-(morpholinomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Similarity and Key Differences

Table 1: Structural and Physicochemical Comparison

*Similarity scores are derived from structural alignment algorithms (e.g., Tanimoto index) .

Biological Activity

Methyl 2-(morpholinomethyl)piperidine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Structural Overview

This compound comprises a piperidine ring substituted with a morpholinomethyl group and a carboxylate ester functional group. The combination of these moieties is believed to confer significant pharmacological properties, making it a candidate for various therapeutic applications.

Pharmacological Properties

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, typically involving the formation of the piperidine framework followed by the introduction of the morpholine and carboxylate functionalities. Common methods include:

- N-Alkylation : Using morpholine derivatives to alkylate a piperidine precursor.

- Esterification : Converting a carboxylic acid derivative into the corresponding ester using methylating agents.

Study on Anticancer Activity

A notable study evaluated several piperidine derivatives, including those similar to this compound, for their anti-proliferative effects against human cancer cell lines. The results indicated that modifications in the substituents significantly affected the compounds' cytotoxicity profiles:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HepG-2 | <25 |

| Compound B | MCF-7 | <25 |

| Compound C | PC-3 | >50 |

This data underscores the importance of structural modifications in enhancing biological activity .

Enzyme Inhibition Studies

In vitro studies have assessed the inhibitory potential of various piperidine derivatives on metabolic enzymes. For example:

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound D | AChE | 201 |

| Compound E | α-Glucosidase | 584 |

These findings suggest that this compound may similarly inhibit these enzymes, warranting further investigation into its therapeutic applications .

Q & A

Q. Example Optimization Data

| Condition | Solvent | Temp (°C) | Catalyst | Yield |

|---|---|---|---|---|

| Alkylation | THF | -78 | LDA | 75% |

| Morpholine Coupling | DMF | 80 | None | 50% |

| Morpholine Coupling | DMF | 80 | Pd/C | 68% |

How to resolve contradictory cytotoxicity data in analogs?

Advanced

Discrepancies may arise from:

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess selectivity .

- Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration.

- Metabolic Interference : Use liver microsome models to evaluate metabolite interference.

What biological activities are reported for analogs?

Q. Basic

- Calcium Channel Inhibition : Piperidine derivatives block T-type channels (IC₅₀ ~5 µM), relevant in hypertension and neuropathic pain .

- Enzyme Interactions : Morpholine-substituted compounds show affinity for kinases (e.g., PI3K) and GPCRs via hydrogen bonding .

Q. Basic

- HPLC : Use C18 columns with methanol/sodium acetate buffers (65:35 v/v) for baseline separation .

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values.

Role of computational modeling in target prediction?

Q. Advanced

- Molecular Docking : Predict binding to calcium channels (e.g., Cav3.2) with AutoDock Vina (ΔG ≈ -9.2 kcal/mol) .

- MD Simulations : Assess conformational stability in lipid bilayers (RMSD < 2.0 Å over 100 ns) .

Stability under storage conditions?

Q. Basic

- Storage : Stable at RT for 6 months when sealed with desiccants (purity >95%) .

- Degradation : Hydrolysis of ester groups occurs in aqueous buffers (pH <3 or >10; t₁/₂ ~48 hours) .

Challenges in synthesis scale-up?

Q. Advanced

- Exothermic Reactions : Requires controlled addition of LDA (batch vs. flow chemistry).

- Purification : Chromatography becomes impractical; switch to crystallization (e.g., using ethyl acetate/heptane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.